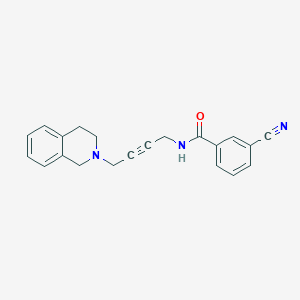

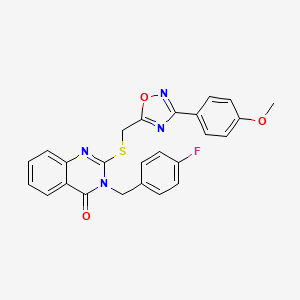

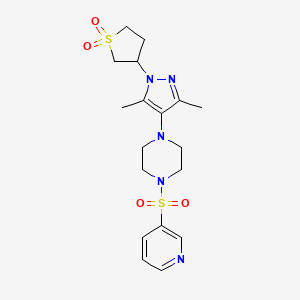

3-cyano-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been studied extensively for its mechanism of action and its biochemical and physiological effects. In We will also discuss its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Finally, we will list future directions for research on this compound.

Scientific Research Applications

Psychotropic, Anti-Inflammatory, and Cytotoxicity Studies

Compounds similar to 3-cyano-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide have been studied for their psychotropic, anti-inflammatory, and cytotoxicity effects. Derivatives of this compound show marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines, suggesting their potential in psychotherapeutic and anti-cancer treatments (Zablotskaya et al., 2013).

Tumor Diagnosis and PET Tracer Development

Hybrid structures derived from compounds related to 3-cyano-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide have been explored as leads for tumor diagnosis. Their high affinity at σ2 receptors makes them good candidates for developing PET tracers, crucial in diagnosing and studying tumors (Abate et al., 2011).

Imaging Sigma2 Receptor Status in Tumors

Fluorine-containing benzamide analogs, similar in structure to 3-cyano-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide, have been synthesized and evaluated for imaging the sigma-2 receptor status of solid tumors. Compounds with high tumor uptake and favorable tumor/normal tissue ratios have been identified, indicating their potential in tumor imaging and diagnosis (Tu et al., 2007).

Dopamine D3 Receptor Antagonism

Compounds structurally related to 3-cyano-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide have been investigated for their antagonism of dopamine D3 receptors. They demonstrate potential in treating conditions like schizophrenia without inducing catalepsy, a significant side effect of many antipsychotic drugs (Gyertyán & Sághy, 2007).

Butyrylcholinesterase Inhibition and Anti-Aβ Aggregation

Derivatives of this compound have been explored as selective butyrylcholinesterase inhibitors and for their anti-Aβ aggregation activity. These findings suggest their potential application in treating neurodegenerative diseases like Alzheimer's (Jiang et al., 2019).

Histamine-3 Receptor Antagonism

Another study highlights the potential of 3-cyano-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide derivatives as potent histamine-3 receptor antagonists. This activity can be significant in treating disorders related to histamine imbalance (Zhou et al., 2012).

properties

IUPAC Name |

3-cyano-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O/c22-15-17-6-5-9-19(14-17)21(25)23-11-3-4-12-24-13-10-18-7-1-2-8-20(18)16-24/h1-2,5-9,14H,10-13,16H2,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZMEISLHHLIAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-1H-pyrazol-4-yl)(4-propylpiperazino)methanone](/img/structure/B2365180.png)

![1-(3-Methylthiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2365181.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2365186.png)

![2-[4-(Adamantan-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-chloro-3-oxobutanenitrile](/img/structure/B2365192.png)

![3-((4-Bromophenyl)sulfonyl)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2365197.png)

![2-Methoxyethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2365199.png)